(4Z)-4-{[(2,3-DICHLOROPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
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Overview
Description
(4Z)-4-{[(2,3-DICHLOROPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes multiple chlorophenyl groups and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[(2,3-DICHLOROPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dichloroaniline with an appropriate aldehyde to form the intermediate Schiff base. This intermediate is then reacted with a pyrazolone derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[(2,3-DICHLOROPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
(4Z)-4-{[(2,3-DICHLOROPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4Z)-4-{[(2,3-DICHLOROPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic organic compound with a similar phenolic structure.
Troriluzole: A compound with neuroprotective properties, similar in its potential therapeutic applications.
Uniqueness
(4Z)-4-{[(2,3-DICHLOROPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific combination of chlorophenyl groups and pyrazolone core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H10Cl5N3O |
---|---|
Molecular Weight |
449.5g/mol |
IUPAC Name |
4-[(2,3-dichlorophenyl)iminomethyl]-5-methyl-2-(2,4,6-trichlorophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H10Cl5N3O/c1-8-10(7-23-14-4-2-3-11(19)15(14)22)17(26)25(24-8)16-12(20)5-9(18)6-13(16)21/h2-7,24H,1H3 |
InChI Key |
VPNLQPMYZBFNBM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=C(C=C(C=C2Cl)Cl)Cl)C=NC3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=C(C=C(C=C2Cl)Cl)Cl)C=NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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